molecular formula C24H22N2O2S B6587509 1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea CAS No. 1219905-45-9

1-(diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea

Cat. No. B6587509
CAS RN: 1219905-45-9
M. Wt: 402.5 g/mol
InChI Key: VQAXDMDAKXOQCU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea is a novel synthetic compound with a variety of potential applications in scientific research. This compound has been studied for its ability to act as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a potential drug target.

Scientific Research Applications

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has been studied for its potential applications in scientific research. It has been used as a ligand for transition metal complexes, as a reagent in organic synthesis, and as a potential drug target. The compound has also been studied for its potential uses as a catalyst, a chelating agent, and a fluorescent dye.

Mechanism of Action

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has been studied for its ability to act as a ligand for transition metal complexes. The mechanism of action involves the formation of a coordination bond between the metal and the ligand, which is stabilized by the presence of electron-donating and electron-withdrawing groups. The resulting complex is held together by strong electrostatic interactions and can be used in various catalytic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that the compound can act as an antioxidant, an anti-inflammatory, and a neuroprotective agent. It has also been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has several advantages for laboratory experiments. The compound is commercially available, and it is relatively easy to synthesize. It is also non-toxic and has a low melting point, making it suitable for use in a wide range of experiments. However, the compound is relatively expensive, and it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea has a wide range of potential applications in scientific research. Future research should focus on exploring the compound’s potential as a drug target, as a catalyst, and as a chelating agent. Additionally, further studies should be conducted to better understand the compound’s biochemical and physiological effects, as well as its potential uses in the field of drug delivery. Furthermore, research should be conducted to explore the compound’s potential as a fluorescent dye and to investigate its use in the synthesis of other compounds. Finally, research should be conducted to investigate the compound’s potential as an antioxidant, an anti-inflammatory, and a neuroprotective agent.

Synthesis Methods

1-(Diphenylmethyl)-3-[(furan-2-yl)methyl]-3-[(thiophen-3-yl)methyl]urea can be synthesized from commercially available starting materials. The synthesis involves a three-step process, beginning with the formation of the diphenylmethyl group, followed by the formation of the furan-2-ylmethyl group, and finally the formation of the thiophen-3-ylmethyl group. The final product is a white solid with a melting point of 114-116°C.

properties

IUPAC Name

3-benzhydryl-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c27-24(26(16-19-13-15-29-18-19)17-22-12-7-14-28-22)25-23(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-15,18,23H,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAXDMDAKXOQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N(CC3=CSC=C3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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